molecular formula C6H4F3NOS B1523616 5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde CAS No. 1379099-99-6

5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B1523616
CAS No.: 1379099-99-6
M. Wt: 195.16 g/mol
InChI Key: WKERDXSCGFQZGS-UHFFFAOYSA-N
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Description

5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C6H4F3NOS and its molecular weight is 195.16 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methyl group at the 5-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 2-position. These substitutions contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and increasing bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant pathogens like MRSA and E. coli. The presence of the trifluoromethyl group is believed to enhance this activity by improving the compound's interaction with microbial membranes .

Antitumor Activity

Thiazole compounds are recognized for their anticancer potential. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The structure-activity relationship indicates that specific substitutions on the thiazole ring significantly influence antitumor efficacy .

Anticonvulsant Activity

Recent investigations into thiazole-based compounds have revealed anticonvulsant properties. For example, certain derivatives have been shown to possess effective doses lower than standard medications like ethosuximide, highlighting their potential as alternative treatments for epilepsy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives similar to this compound against various bacterial strains. Results indicated that some compounds exhibited MIC values lower than traditional antibiotics, making them promising candidates for further development in treating resistant infections .
  • Antitumor Screening : In vitro assays tested the anticancer activity of thiazole derivatives against HepG-2 cell lines. Compounds were synthesized with varying substitutions on the thiazole ring, revealing that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Aldehyde Functionality : Critical for forming covalent interactions with target proteins.
  • Methyl Substitutions : Influence the overall potency against microbial and cancerous cells.

Properties

IUPAC Name

5-methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NOS/c1-3-5(6(7,8)9)10-4(2-11)12-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERDXSCGFQZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Reactant of Route 2
5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Reactant of Route 3
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5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Reactant of Route 4
5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Reactant of Route 5
5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Reactant of Route 6
5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde

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